Product packaging for Delapril Hydrochloride-d3(Cat. No.:)

Delapril Hydrochloride-d3

Cat. No.: B1159415
M. Wt: 455.563646
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Science

Deuterium (²H or D), a stable isotope of hydrogen, has become a cornerstone of modern chemical and biomedical science. clearsynth.com Often referred to as "heavy hydrogen," its nucleus contains both a proton and a neutron, doubling the mass of the more common protium (B1232500) (¹H) isotope. wikipedia.org This significant mass difference, without altering the compound's fundamental chemical properties, allows deuterium-labeled molecules to serve as ideal tracers. wikipedia.org

In contemporary research, deuterium labeling has several critical applications:

Mechanistic and Kinetic Studies : The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). symeres.comnih.gov Researchers exploit this effect to investigate reaction mechanisms, particularly to determine if the cleavage of a carbon-hydrogen bond is part of the rate-determining step. nih.govresearchgate.net

Drug Metabolism and Pharmacokinetics (DMPK) : Deuterium labeling is a crucial technique in pharmaceutical research. musechem.com By strategically replacing hydrogen atoms at sites of metabolic activity, the metabolic stability of a drug can be enhanced. musechem.comacs.org This can lead to improved pharmacokinetic properties, such as a longer half-life. symeres.comclearsynth.com Furthermore, deuterated compounds are essential for elucidating the metabolic pathways of drugs. symeres.comacs.org

Analytical Chemistry : Deuterium-labeled compounds are widely used as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scbt.commusechem.com Because they are chemically identical to their non-labeled counterparts but have a different mass, they allow for precise and accurate quantification of the target analyte in complex biological matrices. scbt.commusechem.com

Biomedical Research : In biochemistry and molecular biology, deuterium labeling helps in studying metabolic pathways, protein dynamics, and molecular interactions. scbt.com For example, deuterium oxide (D₂O) can be used to trace the biosynthesis of fatty acids and other metabolites. nih.govnih.gov Advanced techniques like Raman spectroscopy also utilize deuterium labeling to visualize macromolecules and metabolic processes within cells. scilit.com

Delapril (B1670214) Hydrochloride-d3: A Model for Isotopic Research Applications

Delapril Hydrochloride-d3 serves as an excellent example of a deuterated compound designed for research purposes. It is the isotopically labeled form of Delapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and other cardiovascular diseases. medchemexpress.commedchemexpress.eupatsnap.com The parent compound, Delapril, is a prodrug that is converted in the body to its active metabolites, which inhibit the ACE enzyme, leading to vasodilation and a reduction in blood pressure. patsnap.comwikipedia.org

This compound contains three deuterium atoms, as indicated by the "-d3" suffix. lgcstandards.com As a stable isotope-labeled compound, its primary application is in bioanalytical studies. Specifically, it is used as an internal standard for the quantification of Delapril in biological samples, such as plasma or urine, during pharmacokinetic research. scbt.commusechem.com When analyzing samples using methods like Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of this compound is added. Since it behaves identically to the unlabeled Delapril during extraction and ionization but is distinguished by its higher mass, it allows for highly accurate measurement of the drug's concentration.

Chemical Data for this compound

Property Value
Molecular Formula C₂₆H₂₉D₃N₂O₅ • HCl
Molecular Weight 492.02
Unlabeled CAS Number 83435-67-0
Isotope Type Deuterium

Data sourced from LGC Standards. lgcstandards.com

Fundamental Principles of Deuteration and Isotope Effects in Reaction Mechanisms

The introduction of deuterium into a molecule, known as deuteration or deuterium labeling, can be achieved through several methods, including chemical synthesis using deuterated reagents or through hydrogen/deuterium exchange reactions where a compound is treated with a deuterium source like D₂O. symeres.com

The scientific utility of this substitution is largely based on the Kinetic Isotope Effect (KIE) . The KIE is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org The effect is most pronounced for the hydrogen-deuterium substitution due to the 100% mass increase. wikipedia.orglibretexts.org

The underlying principle of the KIE relates to the zero-point vibrational energy of a chemical bond. A chemical bond is not static but vibrates at a specific frequency. The bond between a carbon and a deuterium atom (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. This results in a lower zero-point energy for the C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a higher activation energy for reactions where this bond cleavage is the rate-limiting step.

This difference manifests as a slower reaction rate for the deuterated compound. The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org This is known as a primary KIE and is a powerful tool for elucidating reaction mechanisms. libretexts.org If isotopic substitution at a particular position does not result in a significant change in reaction rate, it indicates that the bond to that atom is likely not broken during the rate-determining step of the reaction. Smaller effects, known as secondary kinetic isotope effects, can also be observed when the isotopically labeled atom is not directly involved in bond breaking but is located near the reaction center. wikipedia.orgcdnsciencepub.com

Properties

Molecular Formula

C₂₆H₂₉D₃N₂O₅ ·HCl

Molecular Weight

455.563646

Synonyms

N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-N-(2,3-dihydro-1H-inden-2-yl)glycine Monohydrochloride-d3;  (S)-N-(2,3-Dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]glycine Monohydrochloride-d3;  Adecut-d3;  CV 3317-d3;  Cu

Origin of Product

United States

Synthetic Methodologies for Delapril Hydrochloride D3 and Analogous Deuterated Molecules

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of deuterated compounds, particularly for pharmaceutical applications, hinges on the ability to introduce deuterium at specific molecular positions. princeton.edu This site-specificity is crucial as it can influence the compound's metabolic profile and pharmacokinetic properties. researchgate.netillinois.edu Several powerful techniques have been developed to achieve this, each with its own set of advantages and limitations.

Hydrogen Isotope Exchange (HIE) Techniques

Hydrogen Isotope Exchange (HIE) represents one of the most direct methods for deuterium incorporation, involving the replacement of a hydrogen atom with a deuterium atom. illinois.eduresearchgate.net This approach can often be performed at a late stage in the synthetic sequence, which is a significant advantage. acs.org HIE reactions can be broadly categorized into metal-catalyzed and acid/base-mediated processes. illinois.edu

Metal-catalyzed HIE, employing transition metals such as iridium, ruthenium, and palladium, has become a versatile tool for deuterating a wide range of organic molecules. nih.govresearchgate.net These catalysts can activate C-H bonds, facilitating the exchange with a deuterium source, which is often deuterium oxide (D₂O) or deuterium gas (D₂). uni-rostock.dethalesnano.com For a molecule like Delapril (B1670214), iridium-catalyzed HIE could potentially be used to deuterate specific aromatic or benzylic positions.

Acid or base-mediated HIE is effective for protons that are rendered acidic or "activated" by adjacent functional groups. researchgate.net In the context of Delapril, the α-protons to the carbonyl groups could be susceptible to base-catalyzed exchange. However, this method carries the risk of racemization at chiral centers, a critical consideration for a stereochemically complex molecule like Delapril. nih.gov

HIE TechniqueCommon Catalysts/ReagentsDeuterium SourceAdvantagesDisadvantages
Metal-Catalyzed[Ir(cod)Cl]₂, [Ru(p-cymene)Cl₂]₂, Pd/CD₂O, D₂ gasHigh efficiency, broad scope, late-stage functionalizationCost of catalyst, potential for over-deuteration
Acid/Base-MediatedNaOD, DCl, K₂CO₃D₂OLow cost, simple procedureLimited to activated C-H bonds, risk of racemization, harsh conditions

Reductive Deuteration Approaches

Reductive deuteration is a powerful strategy for introducing one or more deuterium atoms with a high degree of control over the location and number of incorporated isotopes. nih.gov This method typically involves the reduction of a suitable functional group with a deuterium-delivering reagent. Common precursors for reductive deuteration include ketones, aldehydes, esters, and alkenes.

For the synthesis of Delapril Hydrochloride-d3, a precursor containing a carbonyl group or a carbon-carbon double bond could be subjected to reduction with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov Another approach involves catalytic deuteration of an unsaturated precursor using deuterium gas (D₂) and a metal catalyst such as palladium on carbon (Pd/C). scispace.comthieme-connect.com Single-electron transfer (SET) reductive deuteration methods have also been developed, using reagents like samarium(II) iodide (SmI₂) in the presence of D₂O. thieme-connect.comresearchgate.net

Precursor Functional GroupDeuterated ReagentResulting Deuterated MoietyKey Features
Ketone/AldehydeNaBD₄, LiAlD₄Deuterated alcoholHigh deuterium incorporation, stereochemical control possible
Ester/Carboxylic AcidLiAlD₄Deuterated alcohol/alkaneCan introduce multiple deuterium atoms
Alkene/AlkyneD₂ gas with Pd/C, PtO₂Deuterated alkaneHigh deuterium incorporation, predictable stereochemistry

Dehalogenative Deuteration Methods

Dehalogenative deuteration offers a regioselective route to deuterated compounds by replacing a halogen atom with a deuterium atom. nih.gov This method is particularly useful as halogenated precursors are often readily accessible. The reaction is typically carried out using a deuterium source in the presence of a catalyst and a reducing agent.

A common approach involves the palladium-catalyzed reduction of an aryl or alkyl halide with deuterium gas (D₂). chemistryviews.org More recently, photo-induced dehalogenative deuteration methods have emerged, which can proceed under milder conditions. nih.gov For the synthesis of this compound, a halogenated intermediate of Delapril could be synthesized and then subjected to dehalogenative deuteration in the final steps of the synthesis to install the deuterium atoms at a specific position.

Enzymatic Catalysis in Deuterium Labeling

Enzymatic catalysis provides an exceptionally high degree of selectivity for deuterium incorporation due to the inherent specificity of enzymes. mdpi.com Enzymes can catalyze H-D exchange at specific positions, often with high stereoselectivity, which is a significant advantage for the synthesis of chiral deuterated molecules. wisc.edu

For a molecule like Delapril, which contains amino acid-like fragments, enzymes such as aminotransferases or dehydrogenases could be employed. mdpi.comwisc.edu These enzymes can facilitate the exchange of protons at the α- and β-positions of the amino acid moieties in the presence of D₂O. This method offers the potential for highly selective deuteration under mild, aqueous conditions, minimizing the risk of side reactions and preserving the stereochemical integrity of the molecule. wisc.edu

Practical Considerations in Deuterated Compound Synthesis

The successful synthesis of a deuterated compound like this compound requires not only the selection of an appropriate deuteration strategy but also careful planning and optimization of the reaction conditions.

Precursor Selection and Reaction Optimization

The choice of the precursor molecule is paramount and is intrinsically linked to the chosen deuteration strategy. For instance, if a reductive deuteration approach is planned, a precursor with a suitable functional group at the desired deuteration site must be synthesized. nih.gov Similarly, for dehalogenative deuteration, a halogenated intermediate is required. nih.gov The stability of the precursor under the deuteration conditions is also a critical factor.

Catalyst: The choice of catalyst and its loading can significantly impact the reaction rate and selectivity.

Solvent: The solvent can influence the solubility of reactants and the course of the reaction. For HIE reactions, deuterated solvents are sometimes used to drive the equilibrium towards the deuterated product. mdpi.com

Temperature and Pressure: These parameters are often critical, especially for reactions involving deuterium gas. thalesnano.com

Deuterium Source: The choice and excess of the deuterium source (e.g., D₂O, D₂ gas, deuterated solvents) can affect the level of deuterium incorporation. uni-rostock.de

The development of a robust and efficient synthesis for this compound would likely involve a multi-step process where the deuteration step is carefully integrated and optimized to ensure the final product meets the required specifications for isotopic purity and chemical identity.

Purification and Isolation Techniques for Deuterated Products

Following the synthesis of a deuterated compound such as this compound, a critical purification and isolation step is required to ensure the final product's chemical and isotopic purity. moravek.com The goal is to separate the desired deuterated product from non-deuterated or partially deuterated species, reaction byproducts, and any remaining catalysts or reagents. The techniques employed are generally standard in pharmaceutical chemistry but require high precision to handle isotopically labeled compounds.

High-Performance Liquid Chromatography (HPLC) is one of the most reliable and widely used techniques for the purification of deuterated pharmaceuticals. moravek.com Specifically, reversed-phase HPLC (RP-HPLC) is effective for separating compounds based on their hydrophobicity.

Table 1: Typical Parameters for HPLC Purification of Deuterated Compounds

Parameter Typical Setting Purpose
Column C18 (Octadecylsilane) Stationary phase that separates molecules based on polarity.
Mobile Phase Gradient of Acetonitrile (B52724) and Water Elutes compounds from the column; the gradient is adjusted to optimize separation.
Detector UV-Vis or Mass Spectrometry (MS) UV detection identifies the compound based on light absorption, while MS confirms the mass, distinguishing deuterated from non-deuterated species.

| Flow Rate | 1-5 mL/min | Controls the speed at which the mobile phase passes through the column, affecting resolution. |

Other purification methods include:

Column Chromatography: A standard technique for separating mixtures of chemical compounds.

Crystallization: This process can be used to obtain a highly pure solid product, assuming the deuterated compound is crystalline. The process involves dissolving the crude product in a suitable solvent and allowing crystals to form as the solution cools or the solvent evaporates.

The effectiveness of the purification process is paramount, as even small amounts of non-deuterated impurities could interfere with subsequent analytical studies where the deuterated compound is used as an internal standard. clearsynth.com

Characterization of Deuteration Sites and Isotopic Purity

After purification, the deuterated product must be rigorously characterized to confirm its structural integrity, the specific location of the deuterium atoms, and its isotopic purity. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard strategy for this evaluation. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact location of the deuterium atoms within the molecule.

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. This provides direct evidence of the deuteration site.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where signals appear only at the sites of deuteration. acs.org This confirms the position of the labels.

¹³C NMR (Carbon-13 NMR): The signal for a carbon atom bonded to a deuterium atom will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight shift compared to a C-H bond, further confirming the location of deuteration. researchgate.net

Combining these techniques provides a comprehensive characterization of the synthesized deuterated molecule. rsc.org The isotopic purity is a critical parameter, and high levels are often required for applications in quantitative analysis.

Table 2: Isotopic Purity of Various Commercially Available Deuterated Compounds Determined by HR-MS and NMR

Deuterated Compound Number of Deuterium Atoms Isotopic Purity (%) Reference
Tamsulosin-d4 4 99.5 rsc.org
Oxybutynin-d5 5 98.8 rsc.org
Eplerenone-d3 3 99.9 rsc.org
Propafenone-d7 7 96.5 rsc.org

This combined analytical approach ensures that a compound like this compound meets the necessary specifications for its intended use in research. rsc.org

Advanced Analytical Applications of Delapril Hydrochloride D3

Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Analysis

Delapril (B1670214) Hydrochloride-d3 is the deuterium-labeled form of Delapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. In analytical chemistry, its primary role is to serve as a stable isotope-labeled internal standard (SIL-IS), particularly in quantitative analyses performed using mass spectrometry. The incorporation of deuterium (B1214612) atoms creates a compound that is chemically almost identical to the unlabeled analyte (Delapril) but has a higher mass, allowing it to be distinguished by a mass spectrometer. This characteristic makes it an invaluable tool for enhancing the accuracy and precision of quantitative methods. clearsynth.commedchemexpress.com

Principles of Internal Standard Methodology in Mass Spectrometry (MS)

The internal standard method is a cornerstone of quantitative analysis used to correct for the loss of analyte during sample preparation and for variations in instrument response. wikipedia.org In this technique, a known and fixed concentration of an internal standard is added to every sample, calibrator, and quality control sample before any processing steps. wikipedia.org

When using a SIL-IS like Delapril Hydrochloride-d3, the standard behaves virtually identically to the endogenous, unlabeled Delapril throughout the entire analytical process, including extraction, derivatization, and ionization. researchgate.net During mass spectrometry analysis, the instrument measures the signal intensity (response) for both the analyte and the SIL-IS. A calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration in the calibration standards. The concentration of the analyte in an unknown sample is then calculated from its response ratio using this calibration curve. wikipedia.org Because the ratio is used for quantification, any variations that affect both the analyte and the standard in the same proportion are canceled out, leading to a more robust and reliable measurement. wikipedia.orgtexilajournal.com

Mitigation of Matrix Effects and Enhancement of Analytical Accuracy

Biological samples such as plasma, urine, or tissue are complex mixtures containing numerous endogenous components like salts, proteins, and lipids. These components, collectively known as the sample matrix, can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon called the "matrix effect." clearsynth.com This effect can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification. nih.gov

A key advantage of using this compound as an internal standard is its ability to effectively compensate for these matrix effects. clearsynth.com Since the SIL-IS is chemically and structurally almost identical to the analyte, it has nearly the same chromatographic retention time and ionization efficiency. researchgate.net Therefore, it co-elutes with the analyte from the liquid chromatography column and experiences the same degree of signal suppression or enhancement from the sample matrix. texilajournal.com By calculating the ratio of the analyte signal to the SIL-IS signal, these variations are normalized, effectively canceling out the impact of the matrix effect and significantly improving the accuracy and precision of the quantitative results. clearsynth.comtexilajournal.com

Method Validation Considerations in Using Deuterated Standards

While SIL-IS are considered the gold standard for quantitative mass spectrometry, the validation of an analytical method employing a deuterated standard requires several specific considerations to ensure its reliability. clearsynth.comnih.gov

Key validation parameters include:

Isotopic Purity and Contribution: The deuterated standard must be assessed for the presence of the unlabeled analyte. If the unlabeled form is present as an impurity, it can artificially inflate the analyte's signal, particularly at low concentrations. Its contribution must be measured and accounted for.

Chromatographic Co-elution: Ideally, the deuterated standard should co-elute perfectly with the unlabeled analyte to ensure both are subjected to the same matrix effects at the same time. While minor separation (isotopic effect) can sometimes occur, it should be minimal and consistent.

Stability of the Isotopic Label: The deuterium labels must be stable throughout the sample preparation and analysis process. There should be no back-exchange of deuterium for hydrogen from solvents or the matrix, as this would alter the mass of the standard and compromise its effectiveness. sigmaaldrich.com

Standard Validation Procedures: In addition to the above, the method must undergo standard validation protocols to assess its linearity, accuracy, precision (intra-day and inter-day), selectivity, limit of quantification (LOQ), and stability under various storage conditions. nih.govresearchgate.net Successful validation ensures the analytical procedure is robust and reliable for its intended application. clearsynth.com

Mass Spectrometry-Based Quantification and Metabolite Profiling

Mass spectrometry, particularly when coupled with liquid chromatography, is the definitive technique for the quantification of drugs like Delapril in biological matrices, offering high sensitivity and specificity. The use of this compound is integral to these advanced methodologies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the simultaneous separation, identification, and quantification of chemical substances. symapmedical.com For the analysis of Delapril, a typical method involves a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov

The sample extract is injected into the LC system, where Delapril and the internal standard, this compound, are separated from other matrix components on an analytical column (e.g., a C8 or C18 column). The separated compounds then enter the mass spectrometer, where they are ionized. In the tandem mass spectrometer, specific precursor ions for Delapril and its deuterated standard are selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. nih.govnih.gov

Table 1: Example of LC-MS/MS Parameters for Delapril Analysis

Parameter Setting
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Luna C8 (50 x 3.0 mm, 3 µm) nih.gov
Mobile Phase Methanol and 10 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) (90:10, v/v) nih.gov
Flow Rate 0.25 mL/min nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Delapril) m/z 453.1 → 234.1 nih.gov

| MRM Transition (Delapril-d3) | m/z 456.1 → 234.1 (Hypothetical) |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of conventional HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This technology operates at higher pressures, resulting in significantly faster analysis times, improved chromatographic resolution, and enhanced sensitivity compared to traditional HPLC systems. uib.nonih.gov

Table 2: Representative UHPLC-MS/MS Parameters

Parameter Setting
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column Acquity UPLC HSS T3 (2.1 x 150 mm, 1.8 µm) nih.gov
Mobile Phase Gradient elution with acetonitrile (B52724) and 0.1% formic acid in water
Flow Rate 0.4 - 0.6 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Delapril) m/z 453.1 → 234.1 nih.gov

| MRM Transition (Delapril-d3) | m/z 456.1 → 234.1 (Hypothetical) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique used for separating and identifying volatile and semi-volatile compounds. mdpi.com For pharmacologically active molecules like angiotensin-converting enzyme (ACE) inhibitors, GC-MS can provide high specificity and sensitivity. nih.gov However, due to the typically low volatility and polar nature of many ACE inhibitors, chemical derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.net

In this context, this compound serves as an ideal internal standard for the quantitative analysis of delapril. As a stable isotope-labeled analog, it shares nearly identical chemical and physical properties with the non-deuterated analyte. This ensures that it behaves similarly during all stages of sample preparation, including extraction, derivatization, and chromatographic separation.

The key advantage of using this compound lies in the detection phase. While it co-elutes with the unlabeled delapril from the gas chromatograph, the mass spectrometer can easily differentiate between the two compounds based on their mass-to-charge (m/z) ratio. The mass of this compound is three mass units higher than that of delapril. By monitoring the distinct m/z values for both the analyte and the internal standard, precise and accurate quantification can be achieved, effectively correcting for any sample loss during preparation or variability in injection volume. mdpi.com

Table 1: Illustrative GC-MS Ions for Quantitative Analysis of Delapril using Delapril-d3 as an Internal Standard Note: The m/z values are hypothetical examples of a derivatized form, as derivatization is typically required for GC-MS analysis of such compounds.

Compound Parent Ion (m/z) Fragment Ion (m/z) Role
Derivatized Delapril 524.3 305.2 Analyte

Electrospray Ionization Mass Spectrometry (ESI-MS) in Bioanalytical Studies

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC) as LC-MS/MS, is a cornerstone of modern bioanalytical research for its high sensitivity and specificity in complex biological matrices like plasma and urine. nih.gov This technique is widely employed for pharmacokinetic studies of ACE inhibitors. researchgate.net

In the bioanalytical determination of delapril, this compound is the preferred internal standard. The principle relies on adding a known amount of this compound to the biological sample at the beginning of the extraction process. Because its chemical properties are virtually identical to the analyte, it compensates for variations in extraction recovery, matrix effects (suppression or enhancement of ionization), and instrument response.

Using a triple quadrupole mass spectrometer, the analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides exceptional selectivity. For delapril, a known MRM transition is from a precursor ion of m/z 453.1 to a product ion of m/z 234.1. nih.gov For this compound, the precursor ion would be shifted to m/z 456.1 due to the three deuterium atoms. The product ion may or may not be shifted, depending on whether the deuterium labels are on the fragmented portion of the molecule. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of delapril in the original sample.

Table 2: Representative MRM Transitions for Delapril and Delapril-d3 in ESI-MS/MS

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Delapril 453.1 234.1 Positive nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuteration Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of molecules and for verifying the position and extent of isotopic labeling. In the context of this compound, NMR is crucial for confirming the quality and specifications of the labeled compound.

Quantitative Deuterium Analysis using NMR

NMR spectroscopy provides a direct and accurate method for determining the percentage of deuterium incorporation, often referred to as isotopic enrichment. Several NMR-based methods can be employed for this purpose.

One common approach is ¹H NMR (Proton NMR) . By comparing the integral of the proton signal at the site of deuteration with the integral of a signal from a non-deuterated position within the same molecule, the degree of deuterium substitution can be calculated. The signal corresponding to the deuterated position will show a proportionally reduced intensity.

Alternatively, ²H NMR (Deuterium NMR) can be used. This technique directly observes the deuterium nuclei. sigmaaldrich.com The spectrum will show a signal at a chemical shift nearly identical to its proton counterpart. sigmaaldrich.com By comparing the integral of the deuterium signal to that of a certified reference standard, the absolute amount of deuterium in the sample can be quantified. This method is highly specific as only the deuterium signal is observed. sigmaaldrich.com

A more advanced method involves ¹³C NMR spectroscopy . The presence of deuterium on an adjacent carbon atom induces a small change in the carbon's chemical shift, known as a deuterium-induced isotope shift. nih.gov By decoupling both proton and deuterium nuclei, it is possible to resolve the distinct ¹³C signals for deuterated and non-deuterated isotopologues, allowing for their accurate integration and quantification. nih.gov

Table 3: NMR Methods for Quantitative Deuterium Analysis

NMR Method Principle Advantages
¹H NMR Measures the reduction in proton signal intensity at the deuteration site relative to an internal, non-deuterated signal. Widely available; straightforward integration.
²H NMR Directly detects and integrates the deuterium signal, often compared against a known standard. Highly specific to deuterium; clean spectrum with no proton signals. sigmaaldrich.com

| ¹³C NMR | Quantifies based on the integration of separate ¹³C signals for deuterated and non-deuterated isotopologues, resolved by isotope shifts. nih.gov | Provides site-specific quantification for randomly or non-specifically deuterated compounds. nih.gov |

Elucidation of Deuterium Distribution

Beyond just quantifying the amount of deuterium, it is critical to confirm its precise location within the this compound molecule. NMR spectroscopy is the definitive tool for determining this isotopic distribution.

²H NMR provides the most direct evidence. A single peak in the deuterium spectrum confirms that all deuterium atoms are in a chemically equivalent environment. The chemical shift of this peak allows for the assignment of the deuterium to a specific position in the molecule by comparing it to the known ¹H NMR spectrum of delapril. sigmaaldrich.com

¹H NMR offers complementary information. A high-resolution proton spectrum of this compound will show a significant reduction or complete disappearance of the signal corresponding to the protons that have been replaced by deuterium.

¹³C NMR can also be used to confirm the location of deuteration. A carbon atom directly bonded to a deuterium atom will exhibit two characteristic effects: its resonance will be split into a multiplet due to one-bond C-D coupling, and its chemical shift will be shifted slightly upfield compared to a C-H group. These effects serve as a clear fingerprint for the site of deuteration.

Table 4: NMR Methods for Determining Deuterium Distribution

NMR Method Observational Effect Interpretation
²H NMR A signal appears at a specific chemical shift. The chemical shift value confirms the chemical environment and thus the location of the deuterium. sigmaaldrich.com
¹H NMR Signal intensity at a specific chemical shift is greatly diminished or absent. Confirms the replacement of protons with deuterium at that specific molecular site.

| ¹³C NMR | A specific carbon signal shows an upfield isotope shift and splitting (multiplet). | Confirms that this carbon atom is directly bonded to a deuterium atom. |

Mechanistic Investigations Utilizing Delapril Hydrochloride D3

Enzyme Kinetics and Reaction Mechanism Studies

Beyond identifying metabolic pathways, Delapril (B1670214) Hydrochloride-d3 is instrumental in probing the fundamental mechanisms of the enzymes responsible for its biotransformation.

The magnitude of the DKIE is a powerful diagnostic tool for understanding enzyme reaction mechanisms. nih.govnih.gov By comparing the kinetic parameters (like Vmax and Km) of Delapril and Delapril Hydrochloride-d3 with a specific metabolizing enzyme (e.g., a cytochrome P450 isozyme), researchers can deduce whether the C-H bond cleavage is the slowest step in the catalytic cycle.

Enzymatic reactions are often highly specific in terms of both the region of the molecule they modify (regiochemistry) and the three-dimensional orientation of that modification (stereochemistry). Deuteration can be used to explore these aspects of Delapril's metabolism.

By synthesizing different versions of this compound with deuterium (B1214612) atoms placed at various specific locations, researchers can identify the exact sites of enzymatic attack. If deuteration at one position significantly slows down metabolism while deuteration at another has no effect, it confirms the regioselectivity of the enzyme. nih.gov Furthermore, this technique can help to understand how the substrate orients itself within the enzyme's active site. A slowdown in metabolism due to deuteration implies that the deuterated portion of the molecule is precisely positioned at the catalytic center of the enzyme, allowing for the C-H bond-breaking chemistry to occur. This provides crucial structural information about the enzyme-substrate complex that is often difficult to obtain through other methods.

Emerging Research Directions and Methodological Advancements

Integration of Deuterated Delapril (B1670214) in Multi-Omics Research Workflows

The era of "omics" — genomics, proteomics, metabolomics, and lipidomics — is characterized by the large-scale study of biological molecules. In these complex analyses, accurate quantification is paramount. Deuterated compounds such as Delapril Hydrochloride-d3 play a crucial role as internal standards in mass spectrometry-based multi-omics workflows. nih.govscispace.com

Role as an Internal Standard:

In quantitative proteomics and metabolomics, an internal standard is essential to correct for variations that can occur during sample preparation, chromatography, and mass spectrometric analysis. thermofisher.comresearchgate.net A deuterated internal standard is considered the gold standard because it is chemically identical to the analyte of interest (the non-deuterated form) and thus exhibits similar behavior during extraction and ionization. thermofisher.com However, its increased mass due to the presence of deuterium (B1214612) allows it to be distinguished from the endogenous analyte by the mass spectrometer. uab.eduuab.edu

Workflow Integration:

A typical multi-omics workflow involving this compound would proceed as follows:

Sample Preparation: A known amount of this compound is spiked into a biological sample (e.g., plasma, tissue homogenate) at the earliest stage of preparation.

Extraction: The sample undergoes extraction procedures to isolate the analytes of interest, including delapril and its metabolites.

Chromatographic Separation: The extracted sample is subjected to liquid chromatography (LC) to separate the various components. Due to their similar physicochemical properties, Delapril and this compound co-elute. scispace.com

Mass Spectrometric Detection: The separated components are introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the non-deuterated delapril and the deuterated internal standard. nih.gov

Quantification: The ratio of the signal intensity of the endogenous delapril to that of the known amount of this compound is used to calculate the precise concentration of delapril in the original sample.

This stable isotope labeling (SIL) assisted workflow significantly improves the accuracy and reproducibility of quantification, which is critical for understanding the metabolic fate of delapril and its impact on various biological pathways. nih.govscispace.comresearchgate.net

Research Findings Enabled by Deuterated Internal Standards:

Research AreaApplication of Deuterated Internal StandardSignificance
Pharmacokinetics Accurate quantification of drug and metabolite concentrations in biological fluids over time.Elucidation of absorption, distribution, metabolism, and excretion (ADME) profiles.
Metabolomics Precise measurement of changes in endogenous metabolite levels in response to drug administration.Identification of biomarkers of drug efficacy and toxicity. nih.gov
Proteomics Used in conjunction with other labeling techniques (e.g., SILAC) for accurate protein quantification. nih.govUnderstanding the drug's mechanism of action and its effect on protein expression.

Novel Deuteration Strategies for Complex Pharmaceutical Compounds

The synthesis of deuterated compounds, particularly for complex molecules like delapril, requires sophisticated and selective methods. Traditional approaches often involve multi-step syntheses from deuterated starting materials. However, recent advancements have focused on late-stage deuteration, where deuterium is introduced into the molecule at a later point in the synthetic route. This is often more efficient and allows for the deuteration of a wider range of compounds. dntb.gov.ua

Key Methodological Advancements:

Transition-Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This has emerged as a powerful technique for the selective deuteration of C-H bonds. researchgate.netthieme-connect.com Catalysts based on iridium, palladium, rhodium, and silver have been developed to direct the exchange of hydrogen with deuterium at specific positions on a molecule, often with high efficiency and regioselectivity. researchgate.netnih.gov These methods can be particularly useful for targeting specific sites of metabolism in a drug molecule.

Photocatalytic Deuteration: Visible-light photoredox catalysis offers a mild and efficient way to achieve deuteration. rsc.orgnih.govprinceton.eduprinceton.edunih.gov This method often utilizes a photocatalyst that, upon activation by light, can facilitate the transfer of a deuterium atom from a deuterium source, such as deuterated water (D₂O), to the target molecule. rsc.orgnih.govprinceton.eduprinceton.edunih.gov This approach is attractive due to its mild reaction conditions and the use of readily available deuterium sources. rsc.org

Chemoenzymatic Synthesis: This strategy combines the selectivity of enzymes with the versatility of chemical synthesis. nih.govresearchgate.netyoutube.comiaea.orgnih.gov Enzymes can be used to catalyze specific deuteration reactions with high regio- and stereoselectivity, which can be difficult to achieve with purely chemical methods. This approach is particularly promising for the synthesis of complex, chiral deuterated molecules.

Comparison of Novel Deuteration Strategies:

StrategyAdvantagesChallenges
Transition-Metal-Catalyzed HIE High selectivity and efficiency for specific C-H bonds.Potential for metal contamination of the final product.
Photocatalytic Deuteration Mild reaction conditions, use of inexpensive deuterium sources.Substrate scope can be limited, and optimization of reaction conditions may be required.
Chemoenzymatic Synthesis Exceptional regio- and stereoselectivity.Enzyme stability and substrate specificity can be limiting factors.

Future Prospects of Isotopic Labeling in Fundamental Biological and Chemical Systems Research

The applications of isotopic labeling, including the use of deuterated compounds like this compound, are poised to expand significantly in the coming years. The continuous development of more sensitive analytical instrumentation and novel labeling strategies will open up new frontiers in research.

Emerging Applications:

Personalized Medicine and Diagnostics: Stable isotope-labeled compounds are expected to play a greater role in the development of personalized medicine. polarismarketresearch.comnih.gov By using deuterated tracers, it may be possible to assess an individual's drug metabolism phenotype, allowing for the tailoring of drug dosages to maximize efficacy and minimize adverse effects. Furthermore, labeled compounds are being increasingly used in the development of diagnostic tests for a variety of diseases. polarismarketresearch.comtechsciresearch.com

In Vivo Imaging and Metabolic Tracing: Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses deuterated substrates to visualize metabolic pathways in real-time within living organisms. nih.govcam.ac.ukescholarship.org This has the potential to provide unprecedented insights into the metabolic changes associated with diseases such as cancer and neurodegenerative disorders.

Systems Biology and Fluxomics: Isotopic labeling is a cornerstone of metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a biological system. nih.gov As our ability to model complex biological networks improves, the use of stable isotopes to provide dynamic data on metabolic fluxes will become increasingly important for a systems-level understanding of health and disease. nih.gov

The continued innovation in the synthesis and application of deuterated compounds will undoubtedly fuel further discoveries across the spectrum of biological and chemical research, with compounds like this compound serving as vital tools in this endeavor.

Q & A

Q. What validated analytical methods are recommended for quantifying Delapril Hydrochloride-d3 and its isomers in pharmaceutical formulations?

A reverse-phase liquid chromatography (RPLC) method using an Inertsil ODS-3 LC 18 column (150 mm × 4.6 mm I.D., 5 µm) is widely employed. The optimized mobile phase consists of 20 mM potassium phosphate buffer (pH 2.5) and acetonitrile (30:70 v/v) at 1 mL/min flow rate, with UV detection at 217 nm . Validation parameters include a linear range of 120–280 µg mL⁻¹ (R² > 0.995), LOD of 0.02 µg mL⁻¹, and LOQ of 0.066 µg mL⁻¹ .

Q. How can researchers ensure the specificity of this compound analysis in complex biological matrices?

Employ sample pre-treatment steps such as protein precipitation or solid-phase extraction to reduce matrix interference. Use chromatographic conditions that separate Delapril from endogenous compounds, leveraging its retention time (2.96 min under optimized RPLC conditions) and UV spectral characteristics . Cross-validate results with mass spectrometry (not explicitly covered in evidence but inferred as a best practice).

Q. What are the critical parameters for validating the linearity of an HPLC method for this compound?

Prepare calibration standards across 60–140% of the nominal concentration (e.g., 120–280 µg mL⁻¹). Inject triplicates over three days, and use regression analysis (e.g., y = 0.0291x + 0.0226) to confirm proportionality between peak area and concentration. Acceptability criteria: R² > 0.995 and residuals within ±5% .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to resolve cis/trans isomers of this compound?

Adjust mobile phase organic solvent concentration (e.g., acetonitrile content) and buffer pH (e.g., pH 2.5) to enhance isomer separation. Additives like sodium dodecyl sulfate (NaDS) or sodium pentanesulfonate (NaPS) improve resolution by modulating ionic interactions . Temperature control (e.g., 25°C) stabilizes isomer ratios during analysis .

Q. What experimental strategies reconcile discrepancies between NMR and HPLC data for this compound isomer ratios?

NMR studies in DMSO-d6 at 298 K show a 75:25 ratio of trans/cis isomers, correlating with HPLC elution order . If discrepancies arise, verify solvent effects (e.g., DMSO vs. acetonitrile/water) and temperature during HPLC runs. Use dynamic NMR to monitor isomerization kinetics and validate chromatographic retention times .

Q. How do researchers assess the functional role of this compound in vascular angiotensin II (Ang II) inhibition using in vivo models?

Utilize spontaneously hypertensive rats (SHRs) to study dose-dependent Ang II suppression. Administer Delapril (10 mg/kg/day) orally for 2 weeks, then measure Ang II release in perfused hind limbs. Validate via Sep-Pak C18 extraction and competitive ELISA. Results show ~61–73% inhibition of Ang II, confirming vascular ACE inhibition .

Q. What methodologies quantify the impact of temperature on this compound isomer equilibria?

Conduct HPLC analyses at varying temperatures (e.g., 25–40°C) and compare retention times. NMR studies at 298 K and 294 K in DMSO-d6 reveal temperature-sensitive isomer ratios. For precise quantification, integrate peak areas in HPLC chromatograms and correlate with NMR signal intensities .

Data Contradiction and Validation

Q. How should researchers address co-elution of this compound with degradation products in stability studies?

Perform forced degradation (acid/base hydrolysis, oxidation) and use peak purity analysis via photodiode array (PDA) detection. Compare degradation profiles with fresh samples. If co-elution persists, employ orthogonal methods like LC-MS/MS to confirm molecular weights (inferred from general best practices).

Q. What statistical approaches validate intra- and inter-day precision in this compound assays?

Calculate relative standard deviation (RSD) for triplicate injections across three days. Acceptability criteria: RSD ≤ 2% for intra-day and ≤ 3% for inter-day precision. Use ANOVA to assess variability between analysts or instruments .

Pharmacological Research

Q. How is this compound’s ACE inhibition potency compared to other inhibitors like ramiprilat or enalaprilat?

Use in vitro ACE inhibition assays with synthetic angiotensin I as substrate. Measure IC₅₀ values under standardized pH and temperature conditions. Delapril’s lipophilic nature may enhance tissue penetration, but direct comparative data are limited in the evidence (extrapolated from pharmacological context).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.